2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid
Description
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(9-15)6-4-5-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFRRWLGSYDEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid (CAS No. 1445951-47-2) is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps, often starting from simpler azaspiro compounds. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis, facilitating the formation of the spirocyclic structure.
Structure-Activity Relationships (SAR)
Research has shown that modifications in the spirocyclic framework can significantly influence the biological activity of related compounds. For instance, the presence of different substituents at specific positions on the azaspiro structure can enhance antibacterial properties against various strains .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. Notably, derivatives with similar structural motifs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
The exact MIC for this compound has not been extensively documented; however, its structural analogs have shown promising results .
Anticancer Activity
Emerging evidence suggests that spirocyclic compounds may possess anticancer properties. For example, studies on related alkaloids have indicated potential efficacy against leukemia and other cancer types . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy : A study evaluated various derivatives of azaspiro compounds for their antibacterial activity against common pathogens. The results indicated that modifications in the azaspiro framework could enhance efficacy against resistant strains .
- Anticancer Potential : Research involving cephalotaxine derivatives demonstrated significant antileukemic activity in animal models, suggesting that similar spirocyclic structures may also exhibit anticancer properties .
Scientific Research Applications
Synthesis of Novel Scaffolds for Drug Discovery
Boc-ASN and its derivatives have been pivotal in the development of novel chemical scaffolds that serve as potential drug candidates. The spirocyclic structure of Boc-ASN allows for the synthesis of various azaspiro derivatives, which can be explored for their therapeutic potential. For example, azaspiro[4.3]alkanes have been synthesized as innovative scaffolds, showcasing their utility in identifying new therapeutic agents with enhanced biological activity (Chalyk et al., 2017).
Development of Constrained Peptidomimetics
Another significant application of Boc-ASN is in the synthesis of constrained peptidomimetics. These compounds act as surrogates for dipeptides in peptide synthesis, providing enhanced stability and bioavailability. The ability to mimic natural peptide structures through spirolactams derived from Boc-ASN derivatives is crucial for developing bioactive molecules with improved target specificity (Fernandez et al., 2002).
Enabling Complex Molecular Syntheses
Boc-ASN serves as a foundational compound in the synthesis of complex molecules, including those with spirocyclic and oxetane-fused structures. These compounds are essential for exploring new chemical spaces relevant to material science and pharmaceuticals. For instance, the efficient synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate illustrates the utility of Boc-ASN derivatives in creating novel compounds that complement traditional piperidine systems (Meyers et al., 2009).
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Chalyk et al., 2017 | Drug Discovery | Demonstrated the synthesis of azaspiro[4.3]alkanes as new scaffolds, leading to potential therapeutic agents. |
| Fernandez et al., 2002 | Peptidomimetics | Showed that Boc-ASN derivatives can effectively mimic natural peptides, enhancing stability and bioactivity. |
| Meyers et al., 2009 | Complex Syntheses | Highlighted the role of Boc-ASN in synthesizing complex molecules with unique structural properties suitable for pharmaceutical applications. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
